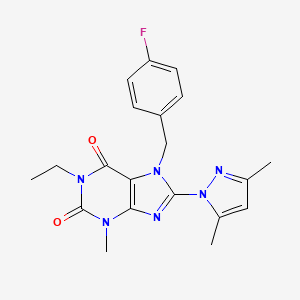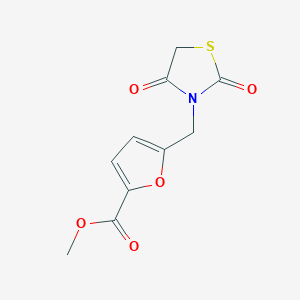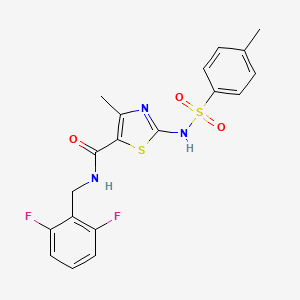![molecular formula C7H11ClN2O B2632133 [2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride CAS No. 1803586-27-7](/img/structure/B2632133.png)
[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1803586-27-7 . It has a molecular weight of 174.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c10-3-5-1-6(5)7-2-8-4-9-7;/h2,4-6,10H,1,3H2,(H,8,9);1H . This indicates that the compound contains a cyclopropyl group attached to an imidazole ring, with a methanol group also attached to the imidazole ring .Physical And Chemical Properties Analysis
“[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride” is a solid at room temperature . It has a molecular weight of 174.63 .Aplicaciones Científicas De Investigación
Material Science and Magnetic Properties
One study examines the structural and magnetic properties of hydrochloride crystals derived from an imidazole compound, revealing insights into the relationship between crystal stacking structures and magnetic behavior. This research underscores the potential of imidazole derivatives in designing materials with specific magnetic properties, contributing to advancements in materials science and engineering (Yong, Zhang, & She, 2013).
Medicinal Chemistry and Drug Design
Another area of application is in medicinal chemistry, where imidazole derivatives serve as key intermediates or scaffolds in drug design. For instance, compounds with imidazole moieties have been investigated for their antimicrobial activities, showcasing the chemical versatility and therapeutic potential of imidazole-based structures in creating new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Organic Synthesis and Catalysis
Imidazole compounds also play a crucial role in organic synthesis, acting as catalysts or intermediates in the synthesis of complex molecules. For example, research into the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants explores the physical and optical properties of these polymers, highlighting the utility of imidazole derivatives in creating materials with desirable characteristics for various applications (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Fluorescence and Sensing
Moreover, imidazole-based compounds have been utilized in the development of fluorescent probes, offering applications in sensing and imaging. This is exemplified by the synthesis of a Zn(2+) fluorescent probe, demonstrating the potential of such compounds in bioimaging and analytical chemistry (Wen-yao, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(1H-imidazol-5-yl)cyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-3-5-1-6(5)7-2-8-4-9-7;/h2,4-6,10H,1,3H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXXACRJNBVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CN2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)
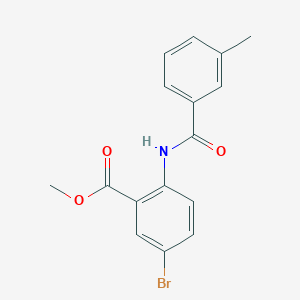
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)
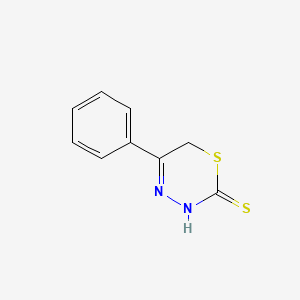
![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)
